Choline Lactate: A Comprehensive Technical Guide to Synthesis and Characterization
Choline Lactate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline (B1196258) lactate (B86563), an ionic liquid comprised of a choline cation and a lactate anion, is a compound of increasing interest in various scientific fields, from "green" chemistry to microbiology and pharmacology. Its synthesis from readily available precursors and its inherent biodegradability make it an attractive alternative to traditional organic solvents. This technical guide provides an in-depth overview of the synthesis and characterization of choline lactate, including detailed experimental protocols, tabulated physicochemical data, and a visual representation of the relevant biological signaling pathways of its constituent ions. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this versatile compound.
Synthesis of Choline Lactate
Choline lactate is primarily synthesized through two main routes: direct acid-base neutralization and anion-exchange chromatography. The choice of method often depends on the desired purity and scale of production.
Direct Neutralization of Choline Hydroxide (B78521) with Lactic Acid
This method involves the straightforward reaction of a choline base (choline hydroxide) with lactic acid. It is an efficient method for producing high-purity choline lactate.
Experimental Protocol:
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Reactant Preparation: Prepare an aqueous solution of choline hydroxide (e.g., 45 wt. % in water). Determine the molar equivalent of lactic acid required for complete neutralization.
-
Reaction: In a suitable reaction vessel equipped with a magnetic stirrer and under a controlled temperature (e.g., room temperature to 60°C), slowly add the lactic acid solution to the choline hydroxide solution with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
pH Monitoring: Monitor the pH of the reaction mixture. The endpoint of the neutralization is reached when the pH is approximately 7.0.
-
Solvent Removal: Remove the water from the resulting solution using a rotary evaporator under reduced pressure. The temperature should be kept below 80°C to prevent degradation.
-
Drying: For complete removal of residual water, dry the resulting viscous liquid or solid under high vacuum.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system or by chromatographic methods.
Synthesis from Choline Chloride and Lactic Acid (Deep Eutectic Solvent Formation)
This method is commonly employed for the preparation of choline lactate as a deep eutectic solvent (DES). It involves heating a mixture of choline chloride and lactic acid.
Experimental Protocol:
-
Mixing: In a glass vial, combine choline chloride and lactic acid in a specific molar ratio (e.g., 1:2).
-
Heating and Stirring: Heat the mixture in a water or oil bath to a temperature of approximately 60-80°C with continuous stirring.
-
Homogenization: Continue heating and stirring until a clear, homogeneous, and viscous liquid is formed. This indicates the formation of the deep eutectic solvent.
-
Cooling: Allow the mixture to cool to room temperature.
Note: This method yields a mixture that is a deep eutectic solvent and not pure, isolated choline lactate. The chloride ions from the starting material will be present in the final product.
Anion-Exchange Chromatography
This technique is suitable for preparing high-purity choline lactate by exchanging the anion of a choline salt with lactate.
Experimental Protocol:
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Resin Preparation: Pack a chromatography column with a strong basic anion-exchange resin (e.g., hydroxide form).
-
Resin Activation: Wash the resin thoroughly with deionized water and then with a solution of sodium hydroxide to ensure it is in the hydroxide form. Subsequently, wash with deionized water until the eluate is neutral.
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Sample Loading: Prepare an aqueous solution of a choline salt (e.g., choline chloride). Pass this solution through the prepared anion-exchange column. The chloride ions will bind to the resin, and choline hydroxide will be eluted.
-
Neutralization: Collect the choline hydroxide eluate and immediately neutralize it with a stoichiometric amount of lactic acid, monitoring the pH to reach neutrality (pH ~7.0).
-
Solvent Removal and Drying: Remove the water from the neutralized solution using a rotary evaporator and subsequent high-vacuum drying as described in section 1.1.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of choline lactate.
Physicochemical Properties
The physicochemical properties of choline lactate are summarized in the table below. It is important to note that some of these properties can be influenced by the presence of water and the method of preparation (e.g., as a deep eutectic solvent).
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉NO₄ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| IUPAC Name | 2-hydroxyethyl(trimethyl)azanium;2-hydroxypropanoate | [1] |
| CAS Number | 99150-55-7 | [1] |
| Appearance | Viscous liquid or solid | [2] |
| Melting Point | Data for pure compound not readily available. As a 2:1 lactic acid to choline chloride deep eutectic solvent, the glass transition temperature is reported. | [3] |
| Boiling Point | Data for pure compound not readily available. | [4] |
| Solubility | Soluble in water. | [2] |
Characterization Techniques
The structural and functional integrity of synthesized choline lactate is typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of choline lactate, confirming the presence of both the choline cation and the lactate anion.
Experimental Protocol:
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Sample Preparation: Dissolve a small amount of the synthesized choline lactate in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
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Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
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Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the observed signals.
Expected ¹H NMR Signals (in D₂O):
| Assignment | Chemical Shift (ppm) (Approximate) | Multiplicity | Integration |
| Choline: -N(CH₃)₃ | ~3.2 | singlet | 9H |
| Choline: -CH₂-N- | ~3.5 | triplet | 2H |
| Choline: -CH₂-OH | ~4.0 | triplet | 2H |
| Lactate: -CH₃ | ~1.3 | doublet | 3H |
| Lactate: -CH(OH)- | ~4.1 | quartet | 1H |
Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in choline lactate and to confirm the formation of the ionic salt.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the liquid or solid sample on the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands for the functional groups of choline and lactate.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) (Approximate) | Functional Group Assignment |
| 3500-3200 | O-H stretching (from hydroxyl groups of choline and lactate) |
| 3000-2850 | C-H stretching (aliphatic) |
| 1730-1700 | C=O stretching (from the carboxylate group of lactate) |
| 1600-1550 | C=O stretching (asymmetric) of the carboxylate anion |
| 1480-1400 | C-H bending |
| 1300-1000 | C-N and C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the choline cation and the lactate anion.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of choline lactate in a suitable solvent (e.g., methanol/water).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes.
-
Data Analysis: In the positive ion mode, expect to observe the choline cation at m/z 104.1. In the negative ion mode, the lactate anion should be observed at m/z 89.0.
Characterization Workflow Diagram:
Caption: Workflow for the characterization of choline lactate.
Biological Signaling Pathways
While direct signaling pathways for the choline lactate molecule as a single entity have not been extensively elucidated, the individual components, choline and lactate, are known to participate in significant biological signaling cascades.
Choline Signaling
Choline is a precursor to the neurotransmitter acetylcholine (B1216132) and is also involved in calcium signaling.
-
Acetylcholine Synthesis and Signaling: Choline is taken up by cholinergic neurons via choline transporters and is a key substrate for the synthesis of acetylcholine by the enzyme choline acetyltransferase.[5]. Acetylcholine then acts on nicotinic and muscarinic acetylcholine receptors to mediate a wide range of physiological effects, including muscle contraction and cognitive functions.[6][7].
-
Sigma-1 Receptor and Calcium Signaling: Choline has been identified as an endogenous agonist of the Sigma-1 receptor (Sig-1R).[8]. Activation of Sig-1R by choline potentiates inositol (B14025) 1,4,5-trisphosphate (IP₃)-evoked calcium (Ca²⁺) signals, linking extracellular stimuli to intracellular calcium release.[8].
Choline Signaling Pathways Diagram:
Caption: Known signaling pathways involving choline.
Lactate Signaling
Lactate is increasingly recognized not just as a metabolic byproduct but also as a signaling molecule, primarily through the G-protein coupled receptor HCA1 (GPR81).
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HCA1 Receptor Signaling: Lactate binds to the HCA1 receptor, which is coupled to an inhibitory G-protein (Gi).[9]. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.[10]. This pathway is involved in the regulation of lipolysis, neurogenesis, and immune responses.[10][11][12].
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Modulation of Acetylcholine Release: Studies have shown that lactate can inhibit the depolarization-induced release of acetylcholine from presynaptic nerve terminals, suggesting a potential feedback mechanism in synaptic transmission.[13].
Lactate Signaling Pathways Diagram:
Caption: Known signaling pathways involving lactate.
Conclusion
Choline lactate is a scientifically significant compound with straightforward synthesis routes and well-defined characterization methods. This guide provides the essential technical information for its preparation and analysis, catering to the needs of researchers and drug development professionals. The elucidation of the distinct biological roles of its constituent ions, choline and lactate, opens avenues for exploring the unique pharmacological and biological properties of choline lactate as a single chemical entity. Further research is warranted to investigate the potential synergistic or unique signaling pathways modulated by the combined action of choline and lactate when delivered as a single compound.
References
- 1. Choline lactate | C8H19NO4 | CID 10313496 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. Acetylcholine and cholinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate receptor HCAR1 regulates neurogenesis and microglia activation after neonatal hypoxia-ischemia | eLife [elifesciences.org]
- 11. L-lactate induces neurogenesis in the mouse ventricular-subventricular zone via the lactate receptor HCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of lactate on acetylcholine release evoked by various stimuli from Torpedo synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
